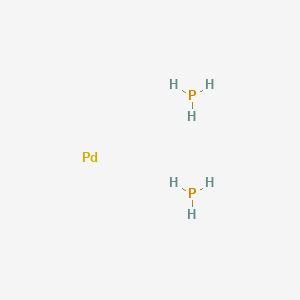
Diphosphine palladium(0)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphosphine palladium(0) complexes are a class of organometallic compounds that play a crucial role in homogeneous catalysis. These complexes are characterized by the presence of palladium in the zero oxidation state, coordinated to diphosphine ligands. The unique electronic and steric properties of diphosphine ligands make these complexes highly effective in facilitating various chemical transformations, particularly in the field of organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphosphine palladium(0) complexes are typically synthesized by reacting palladium(II) precursors with diphosphine ligands under reducing conditions. One common method involves the use of palladium(II) acetate and diphosphine ligands in the presence of a reducing agent such as sodium borohydride or hydrazine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the palladium(0) complex .
Industrial Production Methods: Industrial production of diphosphine palladium(0) complexes often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the complexes is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Diphosphine palladium(0) complexes undergo a variety of chemical reactions, including:
Oxidative Addition: This reaction involves the addition of a substrate to the palladium center, resulting in the formation of a palladium(II) complex. .
Reductive Elimination: This reaction is the reverse of oxidative addition and involves the elimination of a product from the palladium center, regenerating the palladium(0) complex.
Substitution: Ligand exchange reactions where one ligand on the palladium center is replaced by another ligand.
Common Reagents and Conditions:
Oxidative Addition: Typically carried out in the presence of aryl or alkyl halides and a base such as potassium carbonate.
Reductive Elimination: Often facilitated by heating or the addition of a reductant.
Substitution: Conducted in the presence of excess ligand and sometimes requires heating.
Major Products Formed:
Oxidative Addition: Palladium(II) complexes with new C-Pd or N-Pd bonds.
Reductive Elimination: Organic products such as biaryls or alkenes.
Substitution: New palladium complexes with different ligands.
Scientific Research Applications
Diphosphine palladium(0) complexes have a wide range of applications in scientific research:
Chemistry: They are extensively used as catalysts in cross-coupling reactions such as Suzuki, Heck, and Stille reactions, which are fundamental in the synthesis of complex organic molecules
Medicine: Research is ongoing into the use of palladium complexes as anticancer agents due to their ability to interact with DNA and induce cell death
Industry: They are employed in the production of pharmaceuticals, agrochemicals, and fine chemicals due to their efficiency and selectivity in catalysis
Mechanism of Action
The mechanism of action of diphosphine palladium(0) complexes involves several key steps:
Oxidative Addition: The palladium(0) center reacts with a substrate, forming a palladium(II) complex. .
Transmetalation: In cross-coupling reactions, the palladium(II) complex undergoes transmetalation with an organometallic reagent, forming a new palladium complex.
Reductive Elimination: The final step involves the elimination of the product from the palladium center, regenerating the palladium(0) complex.
Molecular Targets and Pathways: In biological systems, diphosphine palladium(0) complexes can target DNA, leading to the formation of DNA adducts and subsequent cell death. This mechanism is similar to that of platinum-based anticancer drugs but with potentially different specificity and side effect profiles .
Comparison with Similar Compounds
Diphosphine nickel(0) complexes: These complexes also exhibit catalytic activity in similar reactions but may have different reactivity and selectivity profiles.
Diphosphine platinum(0) complexes: Known for their use in anticancer therapy, these complexes share some mechanistic similarities with palladium complexes but differ in their stability and toxicity.
Diphosphine rhodium(0) complexes: These are used in hydrogenation reactions and have distinct catalytic properties compared to palladium complexes.
Uniqueness: Their ability to undergo oxidative addition and reductive elimination efficiently makes them invaluable in synthetic chemistry .
Properties
CAS No. |
78452-79-6 |
|---|---|
Molecular Formula |
H6P2Pd |
Molecular Weight |
174.42 g/mol |
IUPAC Name |
palladium;phosphane |
InChI |
InChI=1S/2H3P.Pd/h2*1H3; |
InChI Key |
AEGVXRFFNDYKDD-UHFFFAOYSA-N |
Canonical SMILES |
P.P.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Chloromethyl)phenyl]propan-1-ol](/img/structure/B14445695.png)
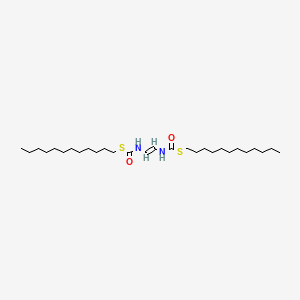
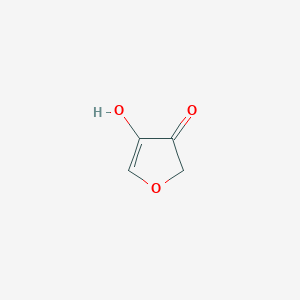

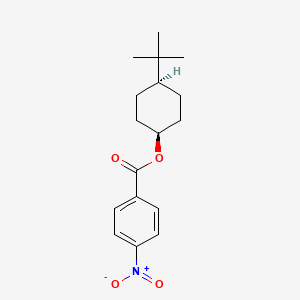

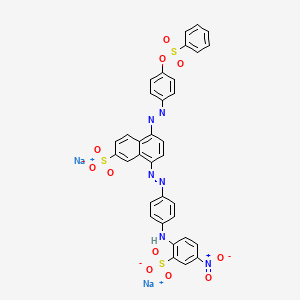
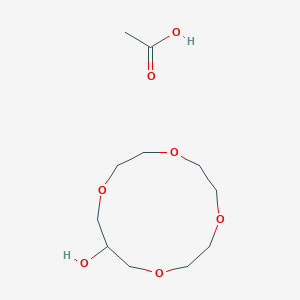
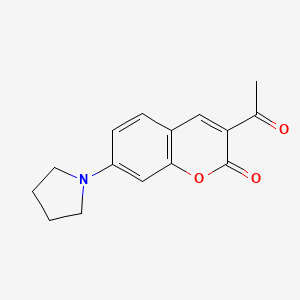
![3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14445746.png)
![Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14445747.png)

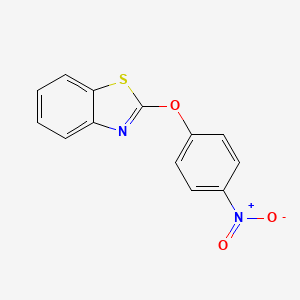
![1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile](/img/structure/B14445762.png)
